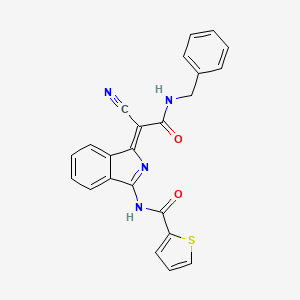![molecular formula C29H30N2O5 B2860911 2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 442556-07-2](/img/structure/B2860911.png)
2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule with several functional groups, including a piperidine ring, a benzo[de]isoquinoline-1,3(2H)-dione moiety, and an acetylphenoxy group . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom . The benzo[de]isoquinoline-1,3(2H)-dione moiety is a polycyclic aromatic system .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the piperidine ring could potentially undergo reactions at the nitrogen atom, while the benzo[de]isoquinoline-1,3(2H)-dione moiety could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar groups could affect its solubility in different solvents .Scientific Research Applications
Oxidative Fission and Synthesis
The compound has been implicated in research exploring the oxidative fission of certain β-diketones. For instance, derivatives similar to this compound undergo oxidative fission by selenium dioxide to yield products like tetrahydroisoquinoline-triones and acetic acid, which is part of broader research into β-diketone chemistry and its implications for organic synthesis (Howe & Johnson, 1972).
Luminescent Properties and Photo-induced Electron Transfer
Research into novel piperazine substituted naphthalimide model compounds, which share structural similarities with the compound , has revealed interesting luminescent properties and the potential for photo-induced electron transfer. These properties are significant for the development of pH probes and exploring the quenching of fluorescence through photoelectron transfer processes (Gan et al., 2003).
Synthesis of Heterocyclic Compounds
This compound is also related to research in the synthesis of heterocyclic compounds, such as 1,3-benzoxazines, through multi-component reactions. Such syntheses are valuable for creating novel organic compounds with potential applications in medicinal chemistry and material science (Rostami-Charati, 2013).
Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives
Studies have observed novel rearrangement reactions leading to the formation of tetrahydroquinolinone and nicotinonitrile derivatives. These reactions expand the toolkit for synthesizing complex organic molecules, potentially useful in pharmaceuticals and agrochemicals (Moustafa et al., 2011).
DFT Calculations and NLO Analysis
Research involving the synthesis and analysis of novel heteroannulated compounds, through Density Functional Theory (DFT) calculations and Non-Linear Optical (NLO) properties, sheds light on the electronic structure and potential applications of such molecules in optics and electronics (Halim & Ibrahim, 2017).
Potential Cytotoxic Agents
Derivatives of 4-hydroxyquinolines, structurally related to the compound , have been synthesized and evaluated for their cytotoxic properties. These studies are crucial for discovering new anticancer agents and understanding the structure-activity relationships of these molecules (Csuvik et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-[3-(4-acetylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-19(32)21-8-10-24(11-9-21)36-18-23(33)17-30-14-12-20(13-15-30)16-31-28(34)25-6-2-4-22-5-3-7-26(27(22)25)29(31)35/h2-11,20,23,33H,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFJSTXWMGWQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


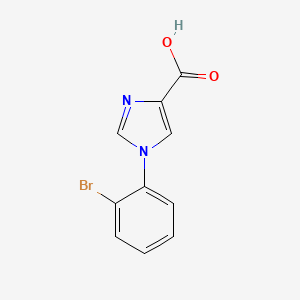
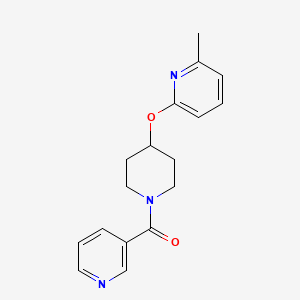
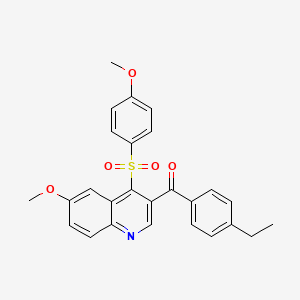

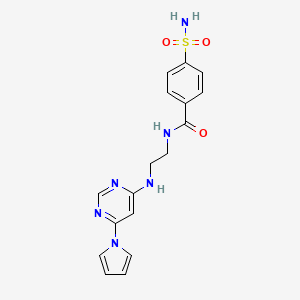


![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)

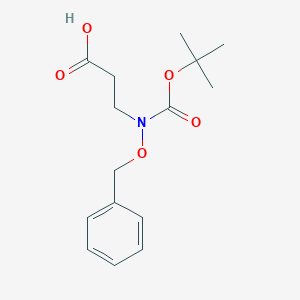
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)
